rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid
Description
rac-(1R,6S)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic organic compound featuring a seven-membered fused ring system ([4.1.0] bicycloheptane) with a nitrogen atom (aza group) at position 2 and a carboxylic acid group at position 1. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic applications. This compound is primarily utilized as a building block in pharmaceutical research, enabling the synthesis of complex molecules through selective deprotection and functionalization .
Properties
IUPAC Name |
(1S,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-4-5-8-7-12(8,13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQHCLGJNMXFGK-PELKAZGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@]1(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307784-72-9 | |
| Record name | rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic structure through cyclization reactions, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Bicyclic Framework Variations
The bicyclo[4.1.0]heptane core distinguishes the target compound from analogs with alternative ring systems:
Key Observations :
- In contrast, the [2.2.1] system () may exhibit higher reactivity due to increased strain .
- For example, 3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 1309352-51-9) has a distal carboxylic acid, which may reduce polarity compared to the target compound .
Functional Group Modifications
Trifluoromethyl Substitution
The compound in incorporates a trifluoromethyl (CF₃) group at position 5, significantly increasing molecular weight (295 Da vs. ~241 Da for the target) and altering lipophilicity. This modification enhances metabolic stability in drug candidates but may reduce aqueous solubility .
Fluorine-Containing Analogs
Compounds like (1S,3R)-3-[(tert-butoxy)carbonyl]amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS 279.29) replace the bicyclic system with a fluorinated cyclohexane. Fluorine atoms increase electronegativity and bioavailability but eliminate the conformational rigidity provided by bicyclic frameworks .
Q & A
Q. What are the optimal synthetic routes for rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid?
The synthesis typically involves multi-step strategies:
Bicyclic Core Formation : Cyclopropane ring closure via intramolecular alkylation or photochemical methods, often using precursors like norbornene derivatives.
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O, DMAP, in DCM or THF) to protect the amine moiety .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH .
Q. Key Considerations :
Q. What safety precautions are required for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles. Use face shields for high-risk procedures (e.g., grinding solids) .
- Respiratory Protection : P95/P1 filters for dust control; OV/AG/P99 filters if volatile byproducts form .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and biological interactions?
The rac-(1R,6S) configuration impacts:
- Conformational Rigidity : The bicyclo[4.1.0]heptane scaffold restricts rotational freedom, enhancing binding specificity to targets like enzymes or receptors .
- Stereoselective Synthesis : Diastereomers exhibit divergent reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric hindrance .
- Biological Activity : Enantiomers may show differential inhibition of proteases or kinases. For example, (1R,6S) isomers often outperform (1S,6R) in binding assays .
Q. Methodological Insight :
- Use chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution to separate enantiomers .
Q. What analytical methods are most effective for validating the compound’s structural integrity?
- NMR Spectroscopy :
- 1H/13C NMR: Confirm bicyclic scaffold (e.g., cyclopropane protons at δ 1.2–1.8 ppm) and Boc group (tert-butyl at δ 1.4 ppm) .
- 2D COSY/NOESY: Resolve stereochemical assignments (e.g., axial vs. equatorial substituents) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+ (calc. for C₁₃H₂₁NO₄: 279.1471) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
Case Study : Conflicting solubility reports in aqueous vs. organic solvents:
- Experimental Validation :
- Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy.
- Assess stability under thermal stress (TGA/DSC) and hydrolytic conditions (e.g., 40°C/75% RH) .
- Computational Modeling : Predict logP and pKa with software like ACD/Labs or Schrödinger QikProp to guide solvent selection .
Q. What biological targets or mechanisms are associated with this compound?
- Enzyme Inhibition : Acts as a transition-state analog for serine proteases (e.g., thrombin) due to its bicyclic core mimicking peptide β-strands .
- Receptor Modulation : Binds to G-protein-coupled receptors (GPCRs) with IC₅₀ values in the µM range, as shown in radioligand displacement assays .
- Cellular Uptake : Enhanced permeability in cancer cell lines (e.g., HeLa) due to passive diffusion and active transport .
Q. Experimental Design :
- Use surface plasmon resonance (SPR) for real-time binding kinetics.
- Pair with molecular docking (AutoDock Vina) to map interaction hotspots .
Q. How does the tert-butoxycarbonyl (Boc) group influence stability and derivatization?
- Stability : Boc deprotection occurs under acidic conditions (e.g., TFA/DCM) but remains stable in basic aqueous media (pH < 10) .
- Derivatization : Enables post-synthetic modifications (e.g., amide coupling via EDC/HOBt) after Boc removal .
Comparative Table : Boc vs. Alternative Protecting Groups:
| Group | Deprotection Conditions | Stability in Solvents |
|---|---|---|
| Boc | TFA/DCM | Stable in H₂O/MeOH |
| Fmoc | Piperidine/DMF | Labile in acids |
| Cbz | H₂/Pd-C | Sensitive to reductants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
